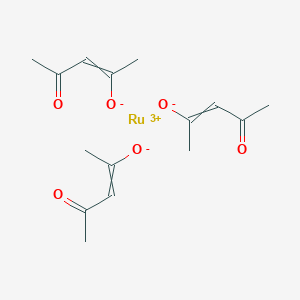

Ruthenium (III) acetylacetonate

Description

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

14284-93-6 |

|---|---|

Formule moléculaire |

C15H24O6Ru |

Poids moléculaire |

401.4 g/mol |

Nom IUPAC |

tris((Z)-4-hydroxypent-3-en-2-one);ruthenium |

InChI |

InChI=1S/3C5H8O2.Ru/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |

Clé InChI |

IYWJIYWFPADQAN-LNTINUHCSA-N |

SMILES isomérique |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ru] |

SMILES canonique |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ru] |

Autres numéros CAS |

14284-93-6 |

Description physique |

Dark violet solid; [Sigma-Aldrich MSDS] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Ruthenium (III) Acetylacetonate: Structure, Properties, and Applications for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of a Classic Coordination Complex

Ruthenium (III) acetylacetonate, formally known as tris(acetylacetonato)ruthenium(III) or Ru(acac)3, is a coordination complex that has captivated the attention of chemists for over a century.[1] First synthesized in 1914, this dark red, crystalline solid has proven to be a remarkably versatile compound, finding applications in catalysis, materials science, and emerging biomedical research.[1][2] Its stability, solubility in organic solvents, and rich electrochemical behavior make it an invaluable precursor and catalyst in a multitude of chemical transformations.[3][4] This guide provides a comprehensive overview of the fundamental chemical properties and structure of Ru(acac)3, offering insights into its synthesis, reactivity, and diverse applications, with a particular focus on its relevance to the field of drug development.

The Molecular Architecture: Structure and Electronic Properties

Ru(acac)3 is a coordination complex with the chemical formula Ru(O2C5H7)3.[1] The central ruthenium atom is in the +3 oxidation state and is coordinated to three bidentate acetylacetonate (acac) ligands.

Molecular Geometry

The six oxygen atoms of the three acetylacetonate ligands surround the ruthenium center in an octahedral arrangement, resulting in a complex with idealized D3 symmetry.[1] The average Ru-O bond length is approximately 2.00 Å.[1] This stable, chelated structure contributes to the compound's overall stability.

Caption: Octahedral coordination geometry of Ru(acac)₃.

Electronic Configuration and Magnetic Properties

Ruthenium(III) is a d5 metal ion. In the strong ligand field provided by the acetylacetonate ligands, Ru(acac)3 adopts a low-spin electronic configuration, resulting in one unpaired electron.[1] This makes the complex paramagnetic.[1] Its magnetic susceptibility (χM) is approximately 3.032 × 10−6 cm3/mol, with an effective magnetic moment (μeff) of 1.66 μB.[1]

Key Chemical and Physical Properties

A summary of the key physicochemical properties of Ru(acac)3 is presented in the table below for easy reference.

| Property | Value |

| Chemical Formula | C15H21O6Ru |

| Molecular Weight | 398.39 g/mol |

| Appearance | Dark red or dark violet crystalline solid |

| Melting Point | 260 °C (decomposes) |

| Solubility | Soluble in most organic solvents (e.g., acetone, chlorinated hydrocarbons, benzene, cyclohexane); Insoluble in water.[3] |

| Magnetic Moment (μeff) | 1.66 μB[1] |

| Redox Potentials | Oxidation: 0.593 V, Reduction: -1.223 V (vs. ferrocene/ferrocenium couple in dimethylformamide)[1] |

| Spectroscopic Data (UV-Vis) | Prominent absorption bands at approximately 270, 350, and 510 nm in toluene solution.[5] |

| Spectroscopic Data (IR) | Key vibrational bands indicating the coordination of the acetylacetonate ligand.[6] |

Synthesis of this compound: A Standard Laboratory Protocol

While several methods for the synthesis of Ru(acac)3 have been reported, the original procedure, with minor modifications, remains a reliable and widely used method.[1] An improved yield method is also described in the literature.

Classical Synthesis Protocol

This protocol is adapted from the originally reported synthesis.[1]

Materials:

-

Ruthenium(III) chloride hydrate (RuCl3·xH2O)

-

Acetylacetone (Hacac)

-

Potassium bicarbonate (KHCO3)

-

Ethanol

-

Diethyl ether

-

Deionized water

Procedure:

-

Dissolve a specific amount of RuCl3·xH2O in a minimal amount of deionized water.

-

In a separate flask, prepare a solution of acetylacetone in ethanol.

-

Slowly add the aqueous RuCl3 solution to the ethanolic acetylacetone solution with constant stirring.

-

Gradually add a solution of potassium bicarbonate in deionized water to the reaction mixture. The bicarbonate acts as a base to deprotonate the acetylacetone.

-

Reflux the resulting mixture for 1-2 hours. The color of the solution should change to a deep red or reddish-brown.

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Collect the precipitated dark red crystals of Ru(acac)3 by filtration.

-

Wash the crystals with small portions of cold ethanol and then diethyl ether.

-

Dry the product in a vacuum desiccator.

Causality in Experimental Choices: The use of a base like potassium bicarbonate is crucial for the deprotonation of acetylacetone, which then acts as a nucleophile to coordinate with the ruthenium ion. Refluxing provides the necessary energy to overcome the activation barrier for the ligand substitution reaction.

Reactivity and Chemical Transformations

The chemical reactivity of Ru(acac)3 is dominated by its redox chemistry and ligand substitution reactions.

Redox Chemistry

Ru(acac)3 can be both oxidized and reduced. The Ru(III)/Ru(IV) and Ru(III)/Ru(II) redox couples are electrochemically accessible.[1] The reduction of Ru(acac)3 is a particularly useful transformation, as it opens up pathways to a variety of Ru(II) complexes. For instance, the reduction of Ru(acac)3 in the presence of alkenes using a reducing agent like zinc amalgam yields diolefin complexes of the type Ru(acac)2(alkene)2.[1]

Ligand Substitution Reactions

While Ru(acac)3 is a relatively inert complex, the acetylacetonate ligands can be substituted under certain conditions. These reactions are often facilitated by the reduction of the ruthenium center from Ru(III) to the more labile Ru(II) state. For example, reduction of Ru(acac)3 with zinc dust in the presence of other ligands (L), such as phosphines or bipyridines, leads to the formation of Ru(acac)2L2 complexes.

Caption: Reductively-induced ligand substitution of Ru(acac)₃.

Applications in Research and Development

The unique properties of Ru(acac)3 have led to its use in a wide array of applications, from industrial catalysis to cutting-edge materials science and medicine.

Catalysis

Ru(acac)3 is a versatile catalyst precursor for a variety of organic transformations. It is employed as a catalyst for:

-

Hydrogenation reactions: It catalyzes the hydrogenation of various functional groups.[7] For instance, it is used in the sustainable hydrogenation of dimethyl oxalate to ethylene glycol under mild conditions.[7]

-

Acetylation: It serves as an efficient and recyclable catalyst for the acetylation of phenols, alcohols, and amines under solvent-free conditions.[8][9]

-

Other organic transformations: It has been used as a homogeneous catalyst for the regiospecific tritiation of aromatic carboxylic acids.[3]

Materials Science

As a stable and soluble precursor, Ru(acac)3 is widely used in the synthesis of ruthenium-containing nanomaterials and thin films.[2][10] It can be used to:

-

Synthesize homogeneously dispersed ruthenium nanoparticles for supercapacitor applications.[2][10]

-

Fabricate ruthenium-based catalysts for fuel cells.[2]

-

Serve as a precursor for the chemical vapor deposition of ruthenium films.[11]

Relevance to Drug Development

While not a therapeutic agent itself, Ru(acac)3 and its derivatives are of significant interest to the drug development community for several reasons:

-

Scaffold for Novel Metallodrugs: Ruthenium complexes are being extensively investigated as potential anticancer agents, often exhibiting lower toxicity and a different mechanism of action compared to platinum-based drugs. Ru(acac)3 serves as a convenient starting material for the synthesis of new ruthenium-based drug candidates. The acetylacetonate ligands can be substituted with biologically active ligands to create targeted therapeutic agents.

-

Catalysis in Pharmaceutical Synthesis: The catalytic activity of Ru(acac)3 in hydrogenation and other C-C and C-N bond-forming reactions is highly relevant to the synthesis of complex organic molecules that are often the core structures of pharmaceuticals.[12] Its ability to function under mild conditions can be advantageous when dealing with sensitive and complex molecular architectures.[7]

-

Pro-drug Activation: The redox properties of ruthenium complexes can be exploited in the design of pro-drugs that are activated under the specific hypoxic conditions found in solid tumors. While direct applications of Ru(acac)3 in this area are still emerging, its well-understood redox behavior provides a valuable model for designing more sophisticated systems.

Conclusion

This compound is a cornerstone coordination compound with a rich history and a vibrant future. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable tool for researchers across various scientific disciplines. For scientists and professionals in drug development, Ru(acac)3 offers a versatile platform for the synthesis of novel metallodrugs and a powerful catalyst for the efficient construction of complex organic molecules. As our understanding of the biological roles of metals continues to expand, the importance of foundational complexes like Ru(acac)3 in pioneering new therapeutic strategies is set to grow.

References

- 1. Ruthenium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. 乙酰丙酮钌(III) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ruthenium acetylacetonate | 14284-93-6 [chemicalbook.com]

- 4. Ruthenium(III) acetylacetonate - Wikiwand [wikiwand.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ruthenium(III) acetylacetonate 97 14284-93-6 [sigmaaldrich.com]

- 11. CN107382688B - Method for efficiently synthesizing ruthenium tris (acetylacetonate) and application thereof - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Synthesis and Preparation of Tris(acetylacetonato)ruthenium(III)

Abstract

Tris(acetylacetonato)ruthenium(III), commonly abbreviated as Ru(acac)₃, is a coordination complex of significant interest in materials science and catalysis.[1] This dark red, crystalline solid, which is soluble in most organic solvents, serves as a crucial precursor for the synthesis of other ruthenium compounds and as a catalyst in various organic transformations.[2][3] This guide provides an in-depth technical overview of the synthesis, purification, and characterization of Ru(acac)₃, designed for researchers and professionals in chemistry and drug development. We will explore the foundational chemical principles, detail field-proven synthetic protocols, and discuss the critical parameters that ensure a high-yield, high-purity product.

Foundational Principles of Ru(acac)₃ Synthesis

The synthesis of Ru(acac)₃ is a classic example of coordination chemistry, involving the formation of a stable octahedral complex between a ruthenium(III) ion and three acetylacetonate (acac) ligands.[2] The success of the synthesis hinges on several key chemical principles.

1.1 The Ruthenium Precursor The most common and cost-effective starting material is hydrated ruthenium(III) chloride (RuCl₃·nH₂O). This precursor is commercially available, though its exact water content can vary, which must be considered for precise stoichiometry. Alternative precursors such as potassium pentachloroaquaruthenate(III) (K₂[RuCl₅(H₂O)]) have also been demonstrated to produce high yields.

1.2 The Acetylacetonate Ligand The bidentate acetylacetonate ligand is generated from its protonated form, acetylacetone (Hacac). Acetylacetone is a β-diketone that exists in a tautomeric equilibrium between its keto and enol forms. The enol form is weakly acidic (pKa ≈ 9) and must be deprotonated by a base to form the acetylacetonate anion. This anion then acts as a nucleophile, coordinating to the electrophilic Ru³⁺ center through its two oxygen atoms to form a stable six-membered chelate ring.

1.3 The Role of the Base A base is essential to drive the reaction forward by deprotonating acetylacetone. The choice of base influences reaction kinetics and product purity. A mild base, such as potassium bicarbonate (KHCO₃), is traditionally used. It effectively neutralizes the hydrochloric acid (HCl) generated as a byproduct of the ligand exchange reaction (3 Cl⁻ replaced by 3 acac⁻), preventing the solution from becoming too acidic, which would favor the protonated Hacac form and inhibit coordination.

Caption: Ligand activation and coordination pathway.

Synthetic Methodologies: From Classic Routes to High-Yield Protocols

While the first synthesis was reported in 1914, methodologies have since been refined to improve yield, purity, and operational simplicity.[2]

2.1 Protocol 1: The Classic Aqueous Bicarbonate Method

This is the original and most widely cited method, relying on the reaction between RuCl₃ and acetylacetone in an aqueous medium with potassium bicarbonate as the base.

Causality and Rationale:

-

Solvent: Water is used as the primary solvent.

-

Heating: The reaction mixture is typically refluxed to provide the necessary activation energy for the ligand exchange process, which can be kinetically slow.[4]

-

Base Addition: Potassium bicarbonate is added to facilitate the formation of the acetylacetonate anion.

-

Isolation: As Ru(acac)₃ is insoluble in water, it precipitates out of the reaction mixture upon formation and cooling.[1][2]

Step-by-Step Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ruthenium(III) chloride hydrate (1.0 eq) in deionized water.

-

Reagent Addition: Add acetylacetone (approx. 6-8 eq) to the solution.

-

Reaction: While stirring vigorously, add a solution of potassium bicarbonate (approx. 6-8 eq) in water portion-wise over 30 minutes.

-

Reflux: Heat the mixture to reflux (approx. 100 °C) and maintain for 2-4 hours. The solution will turn a deep red/brown color as the product forms.

-

Cooling & Isolation: Allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize precipitation.

-

Filtration: Collect the dark red crystalline solid by suction filtration.

-

Washing: Wash the product sequentially with deionized water and a small amount of cold ethanol or diethyl ether to remove unreacted starting materials and water.

-

Drying: Dry the product under vacuum to yield Ru(acac)₃.

2.2 Protocol 2: High-Yield Mixed-Solvent Method

A significant improvement in yield and purity can be achieved using a mixed-solvent system and carefully controlled pH, as detailed in modern patents.[1][5] This method often bypasses the need for complex purification steps.

Causality and Rationale:

-

Mixed Solvent: An alcohol/water mixture (e.g., methanol/water or ethanol/water) is used to improve the solubility of both the inorganic ruthenium salt and the organic acetylacetone, creating a more homogeneous reaction environment.[1]

-

Reducing Agent: A small amount of a mild reducing agent (e.g., formic acid, oxalic acid) is sometimes added.[1] While the final product is Ru(III), this may help to break down stable Ru-chloro-aqua complexes or prevent the formation of undesirable oxidized species.

-

pH Control: The final step involves carefully adjusting the pH to 8-10 with a base (e.g., NaOH, K₂CO₃).[1] This ensures complete deprotonation of any remaining Hacac and maximizes the precipitation of the neutral Ru(acac)₃ complex, driving the equilibrium towards the product.

Step-by-Step Experimental Protocol:

-

Dissolution: Dissolve the trivalent ruthenium compound (e.g., RuCl₃·nH₂O) in a mixed solvent of deionized water and methanol (e.g., 1:1 to 1:3 v/v).[1]

-

Ligand Addition: Add an excess of acetylacetone (10-20 eq) to the solution.

-

Heating & Reaction: Heat the solution to 80-90 °C. If used, a reducing agent like formic acid (0.05-0.1 eq) is added, and the reaction is maintained for 2-4 hours.[1]

-

pH Adjustment: After the initial reaction period, slowly add a 10 wt% aqueous solution of a base (e.g., a mixture of NaOH and KHCO₃) to adjust the pH to approximately 8.[1]

-

Precipitation: Continue stirring at temperature for another 1-2 hours to ensure complete reaction and precipitation.

-

Isolation: Cool the mixture to room temperature. Collect the precipitate by suction filtration.

-

Washing & Drying: Wash the solid thoroughly with deionized water and dry under vacuum. This method can achieve yields exceeding 95%.[1]

Caption: High-yield mixed-solvent synthesis workflow.

Comparative Analysis of Synthetic Protocols

| Parameter | Protocol 1: Aqueous Bicarbonate | Protocol 2: High-Yield Mixed-Solvent |

| Starting Material | RuCl₃·nH₂O | RuCl₃·nH₂O, Ruthenium Acetate, etc.[1][5] |

| Solvent System | Water | Water / Alcohol (Methanol or Ethanol)[1] |

| Base | Potassium Bicarbonate | NaOH, K₂CO₃, KHCO₃[1] |

| Temperature | Reflux (~100 °C) | 80 - 90 °C[1] |

| Key Feature | Traditional, well-established | Homogeneous phase, precise pH control |

| Typical Yield | 70 - 85% | > 95%[1] |

| Purification | Often requires recrystallization | Simple filtration and washing[1] |

Purification and Characterization: A Self-Validating System

Ensuring the purity and identity of the final product is paramount. A combination of purification and analytical techniques provides a self-validating system for the synthesized complex.

4.1 Purification For high-yield protocols, purification is often straightforward. The primary goal is to remove unreacted starting materials, excess ligand, and inorganic salts.

-

Washing: Thorough washing of the filtered solid with deionized water is crucial to remove any water-soluble salts. A final wash with a volatile, non-polar solvent like diethyl ether or hexane helps remove residual acetylacetone and water.

-

Recrystallization: For the highest purity, Ru(acac)₃ can be recrystallized from a solvent/anti-solvent pair, such as a minimal amount of hot dichloromethane or benzene followed by the slow addition of hexane until crystals form.

4.2 Physicochemical and Spectroscopic Characterization

| Property | Expected Result | Rationale & Significance |

| Appearance | Dark red to reddish-brown crystalline solid[1][2] | The color is characteristic of the d-d electronic transitions of the low-spin d⁵ Ru(III) center in an octahedral field. |

| Solubility | Soluble in organic solvents (DCM, CHCl₃, Acetone); Insoluble in water[1][2] | Confirms the formation of a neutral, non-polar coordination complex. |

| Melting Point | ~260 °C[2] | A sharp melting point is an indicator of high purity. |

| Magnetic Susceptibility | Paramagnetic, μ_eff ≈ 1.66 - 1.74 μ_B[2] | Consistent with a low-spin d⁵ electronic configuration, which possesses one unpaired electron. |

| IR Spectroscopy | Strong bands at ~1520-1570 cm⁻¹ | Absence of broad -OH stretch (from Hacac) and presence of strong C=O and C=C stretching modes of the coordinated chelate ring. |

| Electrochemistry (CV) | Reversible Ru(III)/Ru(IV) oxidation ( | Defines the electronic properties and redox stability of the complex, crucial for its application in catalysis. |

| Elemental Analysis | C, 45.22%; H, 5.31% | Confirms the empirical formula C₁₅H₂₁O₆Ru. |

Safety Considerations

-

Ruthenium Compounds: Ruthenium salts and complexes should be handled with care, as their toxicology is not fully understood.

-

Acetylacetone: It is a flammable liquid and is harmful if swallowed or inhaled.

-

Solvents: Organic solvents such as methanol, ethanol, and dichloromethane are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

The synthesis of Ru(acac)₃ is a well-understood process that serves as an excellent case study in coordination chemistry. While the classic aqueous method is robust, modern high-yield protocols utilizing mixed solvents and precise pH control offer a more efficient, scalable, and purer route to this valuable ruthenium precursor. By understanding the causality behind each experimental step—from ligand deprotonation to final product precipitation—and employing rigorous characterization techniques, researchers can reliably and safely prepare high-quality Ru(acac)₃ for applications in advanced materials and catalysis.

References

- 1. CN107382688B - Method for efficiently synthesizing ruthenium tris (acetylacetonate) and application thereof - Google Patents [patents.google.com]

- 2. Ruthenium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. JPH07324093A - Method for producing tris (acetylacetonato) ruthenium (III) - Google Patents [patents.google.com]

- 5. CN107382688A - Efficiently synthesize the method and its application of tri acetylacetonato ruthenium - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of Tris(acetylacetonato)ruthenium(III)

Abstract: This technical guide provides a comprehensive examination of the core physical and chemical properties of Tris(acetylacetonato)ruthenium(III), Ru(acac)₃. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes fundamental data with practical insights into the compound's structure, electronic properties, and stability. We delve into the causality behind its observed characteristics, offering validated experimental protocols for its synthesis and characterization. All data is presented with in-text citations linked to authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Significance of Ru(acac)₃

Tris(acetylacetonato)ruthenium(III) is an air-stable, dark red coordination complex that serves as a cornerstone reagent in ruthenium chemistry. Its high solubility in organic solvents and well-defined structure make it an invaluable precursor for the synthesis of novel catalysts and advanced materials.[1] Applications range from its use as a precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) to create ruthenium films and nanoparticles, to its role as a catalyst in organic transformations and a component in redox flow batteries.[2] Understanding its fundamental physical properties is therefore paramount for optimizing existing applications and innovating new technologies. This guide offers an in-depth perspective on these properties, linking its electronic configuration and molecular structure to its macroscopic behavior.

Molecular and Structural Properties

The physical manifestation and reactivity of Ru(acac)₃ are direct consequences of its molecular and crystal structure.

Chemical Identity and Stoichiometry

Ru(acac)₃ is a neutral coordination complex where a central Ruthenium(III) ion is chelated by three acetylacetonate (acac) ligands. The key identifiers and properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₂₁O₆Ru | |

| Molecular Weight | 398.39 g/mol | |

| Appearance | Dark red / reddish-brown crystalline powder | [1] |

| CAS Number | 14284-93-6 |

Three-Dimensional Structure and Chirality

X-ray crystallography reveals that the six oxygen atoms of the three bidentate acac ligands coordinate to the central Ru(III) ion in a distorted octahedral geometry. This arrangement gives the complex an idealized D₃ symmetry, creating a chiral, propeller-like structure. Consequently, Ru(acac)₃ exists as a racemic mixture of two non-superimposable mirror images, the delta (Δ) and lambda (Λ) enantiomers. The average Ru-O bond length is approximately 2.00 Å, a critical parameter influencing the stability and electronic properties of the complex.[1]

References

An In-depth Technical Guide to Ruthenium(III) Acetylacetonate (CAS 14284-93-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ruthenium(III) acetylacetonate, identified by CAS number 14284-93-6, is an organometallic coordination compound with significant applications in catalysis and materials science.[1][2] This guide provides a comprehensive overview of its chemical properties, safety protocols, and diverse applications, with a focus on its utility in research and development. As a versatile precursor and catalyst, understanding the nuances of this compound is crucial for its effective and safe implementation in laboratory and industrial settings.

Core Chemical Identity and Properties

Ruthenium(III) acetylacetonate, with the chemical formula C₁₅H₂₁O₆Ru, is a coordination complex consisting of a central ruthenium atom in the +3 oxidation state bonded to three acetylacetonate ligands.[1][3] It appears as a dark red or maroon crystalline solid.[1][4]

Table 1: Physicochemical Properties of Ruthenium(III) Acetylacetonate

| Property | Value | Reference(s) |

| CAS Number | 14284-93-6 | [4] |

| Molecular Formula | C₁₅H₂₁O₆Ru | [3] |

| Molecular Weight | 398.39 g/mol | [3] |

| IUPAC Name | Tris((Z)-4-oxopent-2-en-2-olato)ruthenium(III) | [1] |

| Synonyms | Ruthenium(III) 2,4-pentanedionate, Ru(acac)₃, Tris(acetylacetonato)ruthenium(III) | [3][5][6] |

| Appearance | Dark red or maroon crystalline solid | [1][4] |

| Melting Point | 260 °C (decomposes) | [4][7] |

| Solubility | Soluble in most organic solvents (e.g., acetone, dichloromethane, ethanol, benzene, cyclohexane); Insoluble in water.[1][7] | |

| Storage | Store in a cool, dry place, below +30°C, in an inert gas environment.[1][4][7] |

Safety and Handling

Proper handling of Ruthenium(III) acetylacetonate is imperative to ensure laboratory safety. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[8] There is suspicion that it may damage fertility or the unborn child.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Statements:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H361: Suspected of damaging fertility or the unborn child.

Precautionary Measures:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

First Aid Measures

-

After eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

-

After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[5]

-

After inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5]

-

After ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[8]

Storage and Disposal

Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][8] Dispose of contents and container to an approved waste disposal plant.

Applications in Research and Development

The utility of Ruthenium(III) acetylacetonate stems from its catalytic activity and its role as a precursor for other ruthenium-containing compounds.[1][7]

Catalysis

Ruthenium(III) acetylacetonate is a widely used homogeneous catalyst in various organic transformations.[1][7] Its mechanism of action in catalysis involves providing an alternative reaction pathway with lower activation energy by coordinating with reactant molecules.[1]

Key Catalytic Applications:

-

Hydrogenation: It serves as a catalyst for hydrogenation reactions, including the enantioselective hydrogenation of acids like aryl acrylic and propenoic acids.[6][7]

-

Acetylation: It is employed as a recyclable catalyst for the acetylation of phenols, alcohols, and amines under neat conditions.[7]

-

Hydrolysis: It is used in the hydrolysis of sodium borohydride.[7][9]

-

Tritiation: It facilitates the regiospecific tritiation of aromatic carboxylic acids.[7][9]

Materials Science

Ruthenium(III) acetylacetonate is a valuable precursor in the synthesis of advanced materials.

Examples of Applications:

-

Nanoparticles: It is a starting material for synthesizing homogeneously dispersed ruthenium nanoparticles for high-performance supercapacitor applications.

-

Electrocatalysts: It is used as a precursor to synthesize ruthenium single-atom multifunctional electrocatalysts for zinc-air batteries and overall water splitting.

-

Fuel Cells: It is utilized to fabricate Ru₂P anodic catalysts for polymer electrolyte fuel cells, improving hydrogen oxidation reaction performance.

-

Solar Cells: It can be used to create a reliable and stable cathode interfacial layer to significantly improve solar cell efficiency and stability.

-

Redox Flow Batteries: It can be used as an electrolyte in redox flow batteries to enhance voltage efficiency.

Organometallic Chemistry

In organometallic chemistry, Ruthenium(III) acetylacetonate serves as a precursor for the synthesis of other ruthenium-containing complexes.[1] Its reactivity towards various organic molecules allows for the formation of new carbon-metal bonds.[1]

Experimental Protocols

Purification by Recrystallization

For applications requiring high purity, Ruthenium(III) acetylacetonate can be purified by recrystallization.

Step-by-Step Protocol:

-

Dissolve the crude Ruthenium(III) acetylacetonate in a minimal amount of hot benzene.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold benzene.

Note: Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood.

Visualization of Key Concepts

Diagram 1: Catalytic Cycle of Hydrogenation

This diagram illustrates a simplified, conceptual catalytic cycle for the hydrogenation of an alkene using a ruthenium catalyst derived from Ruthenium(III) acetylacetonate.

Caption: A conceptual diagram of a catalytic cycle for alkene hydrogenation.

Conclusion

Ruthenium(III) acetylacetonate is a cornerstone compound for researchers in catalysis, materials science, and organometallic chemistry. Its versatility as both a catalyst and a precursor for novel materials underscores its importance in advancing scientific and technological frontiers. Adherence to strict safety protocols is paramount when handling this compound to mitigate potential health risks. The continued exploration of its properties and applications promises to unlock new possibilities in chemical synthesis and material design.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cas 14284-93-6,Ruthenium acetylacetonate | lookchem [lookchem.com]

- 4. 14284-93-6 | CAS DataBase [m.chemicalbook.com]

- 5. fishersci.es [fishersci.es]

- 6. scbt.com [scbt.com]

- 7. Ruthenium acetylacetonate | 14284-93-6 [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 14284-93-6 | Manufacturers | Suppliers | India [ottokemi.com]

Molecular weight and formula of Ruthenium (III) acetylacetonate.

An In-Depth Technical Guide to Ruthenium (III) Acetylacetonate: Properties, Synthesis, and Applications

Introduction

This compound, formally known as Tris(acetylacetonato)ruthenium(III) or Ru(acac)3, is a coordination complex of significant interest in both academic research and industrial applications. This air-stable, dark red crystalline solid is valued for its solubility in organic solvents and its utility as a versatile catalyst and precursor for advanced materials.[1][2] As a Senior Application Scientist, this guide provides an in-depth exploration of Ru(acac)3, moving beyond simple data recitation to explain the underlying principles of its synthesis, characterization, and reactivity. The protocols and insights herein are designed to be self-validating, providing researchers, chemists, and drug development professionals with a robust framework for utilizing this compound effectively.

Molecular Structure and Physicochemical Properties

The properties of Ru(acac)3 are a direct consequence of its unique electronic configuration and molecular architecture. The central ruthenium (III) ion is octahedrally coordinated by three bidentate acetylacetonate (acac) ligands, with each ligand binding through two oxygen atoms.[1] This arrangement results in a chiral complex with an idealized D₃ symmetry.[1]

The Ru(III) center has a d⁵ electronic configuration. In the strong ligand field provided by the six oxygen donors, these electrons adopt a low-spin state, leaving one unpaired electron. This single unpaired electron is the origin of the compound's paramagnetism.[1] Understanding this electronic structure is critical, as it dictates the compound's reactivity, magnetic properties, and electrochemical behavior.

Caption: Octahedral coordination of the Ru(III) center by three acac ligands.

Key quantitative properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₂₁O₆Ru | [3][4] |

| Molecular Weight | 398.39 g/mol | [3] |

| Appearance | Dark red to dark violet solid | [1][4][5] |

| Melting Point | 260 °C (with decomposition) | [1][6] |

| Solubility | Soluble in most organic solvents (benzene, acetone, etc.); Insoluble in water | [1][2][6] |

| Magnetic Moment (μ_eff) | 1.66 μ_B | [1] |

| CAS Number | 14284-93-6 | [1] |

Synthesis of this compound: A Validated Protocol

The synthesis of Ru(acac)3 is a foundational procedure for many research endeavors. While several methods exist, the classical approach involving the reaction of a ruthenium (III) salt with acetylacetone remains reliable and instructive.[1] An improved variation of this procedure is detailed below, which is designed to achieve high yields.

Causality in Synthesis: The core of this synthesis is a ligand substitution reaction. The acetylacetone (H-acac) is deprotonated by a mild base to form the acetylacetonate anion (acac⁻). This nucleophilic anion then displaces the ligands (chloride and water) from the ruthenium coordination sphere. The choice of a mild base, like potassium bicarbonate, is crucial. It must be strong enough to deprotonate the β-diketone but not so strong as to promote undesirable side reactions or hydrolysis of the final product. The reaction is driven to completion by the formation of the highly stable six-coordinate Ru(acac)3 complex.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reagent Preparation: Dissolve a trivalent ruthenium precursor, such as Ruthenium(III) chloride hydrate (RuCl₃·xH₂O), in a suitable solvent mixture like deionized water and alcohol.[7]

-

Ligand Addition: To this solution, add acetylacetone in a molar excess (e.g., 3-25 times the molar amount of ruthenium).[7]

-

Base Addition & Reaction: Slowly add a mild base, such as potassium bicarbonate (KHCO₃), to the reaction mixture.[1] Heat the mixture to reflux (e.g., 80 °C) with constant stirring for 0.5 to 4 hours.[7] The color of the solution should change as the complex forms.

-

pH Adjustment: After the initial reflux, adjust the pH of the reaction solution to 8-10 using an appropriate alkali solution (e.g., 10 wt% NaOH or K₂CO₃) and continue the reaction for another 0.5-2 hours.[7] This step ensures complete deprotonation of the ligand and precipitation of the product.

-

Isolation: Stop heating and allow the mixture to cool completely to room temperature. The dark red, crystalline product will precipitate out of the solution.

-

Purification: Collect the solid product by suction filtration. Wash the crystals thoroughly with deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to remove unreacted acetylacetone.

-

Drying: Dry the purified Ru(acac)3 product under vacuum to remove all residual solvents. The yield for this type of procedure can be expected to exceed 80-95%.[7]

Characterization and Quality Control

Verifying the identity and purity of the synthesized Ru(acac)3 is a critical, self-validating step. A combination of techniques should be employed to build a comprehensive and trustworthy data package.

-

Melting Point Determination: A sharp melting point that aligns with the literature value (approx. 260 °C with decomposition) is a primary indicator of purity.[6] Broad melting ranges suggest the presence of impurities.

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can provide a precise melting endotherm, while Thermogravimetric Analysis (TGA) reveals the decomposition profile of the complex, confirming its thermal stability up to the decomposition temperature.[8][9]

-

Cyclic Voltammetry (CV): This electrochemical technique provides insight into the redox properties of the complex. In dimethylformamide, Ru(acac)3 exhibits a reversible oxidation wave (Ru³⁺/Ru⁴⁺) at approximately +0.59 V and a reduction wave (Ru³⁺/Ru²⁺) at -1.22 V (vs. Fc/Fc⁺).[1] The presence and position of these peaks are characteristic fingerprints of the compound.

-

Magnetic Susceptibility: Measuring the magnetic moment confirms the paramagnetic nature of the complex and the presence of the single unpaired electron on the low-spin Ru(III) center.[1]

Caption: A multi-technique workflow for the validation of synthesized Ru(acac)3.

Applications in Catalysis and Materials Science

The utility of Ru(acac)3 stems from its ability to act as both a stable, soluble source of Ru(III) and as a precursor to catalytically active species.

Homogeneous Catalysis

Ru(acac)3 is an effective catalyst for a range of organic transformations. A notable application is the acetylation of alcohols, phenols, and amines, where it serves as a recyclable catalyst under solvent-free conditions.[10] It is also employed in hydrogenation reactions, such as the conversion of dimethyl oxalate to ethylene glycol under mild conditions, which presents a more sustainable alternative to high-pressure industrial processes.[11][12]

Precursor for Advanced Materials

Perhaps its most widespread use is as a precursor for the synthesis of other ruthenium compounds and nanomaterials.[1]

-

Reduction to Ru(II) complexes: Ru(acac)3 can be chemically reduced in the presence of other ligands (e.g., alkenes or phosphines) to generate Ru(II) species, which are often the active catalysts in various reactions.[1]

-

Nanomaterial Synthesis: It is a preferred starting material for fabricating ruthenium-based nanomaterials via methods like chemical vapor deposition (CVD) or thermal decomposition.[8] These materials are critical for applications in high-performance supercapacitors, fuel cells, and batteries.[13]

Caption: Ru(acac)3 as a central precursor for catalysts and nanomaterials.

Conclusion

This compound is more than a mere shelf reagent; it is a foundational building block in modern chemistry. Its well-defined structure, predictable physicochemical properties, and straightforward synthesis make it an ideal starting point for explorations in catalysis and materials science. By understanding the causality behind its synthesis and the multi-faceted approach required for its characterization, researchers can confidently and effectively leverage the full potential of this versatile ruthenium complex.

References

- 1. Ruthenium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. Ruthenium acetylacetonate | 14284-93-6 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. strem.com [strem.com]

- 5. Ruthenium(III) acetylacetonate | C15H24O6Ru | CID 5462865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. CN107382688B - Method for efficiently synthesizing ruthenium tris (acetylacetonate) and application thereof - Google Patents [patents.google.com]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Ruthenium(III) acetylacetonate 97 14284-93-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of Tris(acetylacetonato)ruthenium(III) in Organic Solvents

Introduction: The Significance of Ru(acac)3 in Modern Chemistry

Tris(acetylacetonato)ruthenium(III), commonly abbreviated as Ru(acac)3, is a coordination complex with the formula Ru(O₂C₅H₇)₃. This dark red, crystalline solid has garnered significant interest across various fields of chemical research and development due to its unique properties and versatile applications.[1] Ru(acac)3 serves as a crucial precursor for the synthesis of other ruthenium compounds and nanoparticles, and it is widely employed as a catalyst in numerous organic transformations.[2] Its utility extends to materials science, where it is used in the fabrication of thin films and advanced coatings.[3]

The efficacy of Ru(acac)3 in these applications is intrinsically linked to its behavior in solution. Understanding its solubility in different organic solvents is paramount for researchers, scientists, and drug development professionals. The choice of solvent can profoundly impact reaction kinetics, product purity, and the overall feasibility of a synthetic or formulation process. This guide provides a comprehensive overview of the solubility of Ru(acac)3, the underlying principles governing its dissolution, and a detailed protocol for the experimental determination of its solubility.

Understanding the Solubility of Ru(acac)3: A Qualitative and Quantitative Perspective

Ru(acac)3 is a non-polar coordination complex, a characteristic that dictates its solubility profile. The general principle of "like dissolves like" is a useful starting point for predicting its solubility. As a non-polar compound, Ru(acac)3 is generally soluble in most organic solvents and insoluble in water.[1]

While qualitative descriptions are helpful, quantitative data provides the precise information necessary for reproducible and scalable scientific work. The solubility of Ru(acac)3 can be influenced by several factors, including the polarity of the solvent, temperature, and the presence of other solutes.

Table 1: Solubility of Ru(acac)3 in Various Organic Solvents

| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility (at 25°C) |

| Tetrahydrofuran (THF) | Ether | Soluble | Data not readily available |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble[4] | Data not readily available |

| Acetone | Ketone | Soluble[4] | Data not readily available |

| Methanol | Alcohol | Soluble[4] | Data not readily available |

| Toluene | Aromatic Hydrocarbon | Soluble | Data not readily available |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | 50 mg/mL |

| Cyclohexane | Alicyclic Hydrocarbon | Soluble[4] | Data not readily available |

| Benzene | Aromatic Hydrocarbon | Soluble[4] | Data not readily available |

| Water | Protic | Insoluble[1] | Data not readily available |

| Supercritical CO₂ | - | Sparingly Soluble | Mole fraction: 2 x 10⁻⁵ to 13 x 10⁻⁵ (313-353 K)[5] |

Note: The lack of readily available, precise quantitative solubility data for many common solvents underscores the importance of the experimental protocols detailed in this guide.

Experimental Determination of Ru(acac)3 Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable gravimetric method for determining the solubility of Ru(acac)3 in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Diagram of the Experimental Workflow

References

- 1. Ruthenium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Magnetic properties of Ruthenium (III) acetylacetonate.

An In-Depth Technical Guide to the Magnetic Properties of Ruthenium(III) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(acetylacetonato)ruthenium(III), or Ru(acac)₃, is a coordination complex of significant interest, serving as a critical precursor in organometallic synthesis and catalysis. Its magnetic properties, arising from its unique electronic structure as a low-spin d⁵ complex, are a cornerstone for understanding its reactivity and for its characterization. This guide provides a detailed exploration of the theoretical underpinnings of Ru(acac)₃'s magnetism, comprehensive experimental protocols for its characterization, and an interpretation of the resulting data, grounded in ligand field theory and advanced spectroscopic insights.

Theoretical Foundation of Magnetism in Ru(acac)₃

The magnetic behavior of Ru(acac)₃ is a direct consequence of the electronic configuration of the central Ruthenium(III) ion within the coordination sphere of three acetylacetonate ligands.

Electronic Structure and Spin State

Ruthenium, a second-row transition metal, in its +3 oxidation state (Ru³⁺), possesses five electrons in its 4d orbitals (a d⁵ configuration). The three bidentate acetylacetonate (acac) ligands create an octahedral coordination environment around the metal center, which lifts the degeneracy of the d-orbitals.[1][2] This results in two distinct energy levels: a lower-energy t₂g triplet (dxy, dyz, dxz) and a higher-energy eg doublet (dx²-y², dz²).

For a d⁵ ion in an octahedral field, two spin configurations are possible:

-

High-Spin: Electrons are distributed to maximize spin multiplicity (t₂g³ eg²), resulting in five unpaired electrons.

-

Low-Spin: Electrons first fill the lower-energy orbitals (t₂g⁵ eg⁰), minimizing the number of unpaired electrons.[3]

The acetylacetonate ligand creates a sufficiently strong ligand field to overcome the electron-pairing energy. Consequently, Ru(acac)₃ adopts a low-spin configuration (t₂g⁵) , leaving it with a single unpaired electron.[1][2] This solitary unpaired electron is the fundamental source of the compound's paramagnetism.[1][2][4]

Caption: d-orbital splitting for low-spin d⁵ Ru(III) in an octahedral field.

The Influence of Spin-Orbit Coupling

For a single unpaired electron, the theoretical "spin-only" magnetic moment (μ_s.o.) is calculated as 1.73 Bohr magnetons (μB). However, experimental values for Ru(acac)₃ are consistently lower, typically around 1.66 μB.[1][2] This deviation is significant and is primarily attributed to spin-orbit coupling (SOC) .

SOC is a relativistic effect where the electron's spin angular momentum and orbital angular momentum interact. This interaction is particularly strong for heavier elements like ruthenium.[5][6][7] In the case of Ru(acac)₃, the unpaired electron resides in the t₂g orbitals, which possess orbital angular momentum. SOC splits the ⁶-fold degenerate ²T₂g ground state into a lower-energy Kramers doublet and a higher-energy quartet.[5][6] This splitting effectively "quenches" some of the orbital contribution to the magnetic moment, leading to a measured μ_eff that is different from the spin-only value. The precise value is sensitive to the magnitude of the SOC and any slight distortions from perfect octahedral symmetry.[8]

Caption: Effect of Spin-Orbit Coupling on the ²T₂g ground state of Ru(III).

Synthesis and Structural Considerations

An accurate magnetic characterization is predicated on the synthesis of a pure, well-defined compound.

Verified Synthesis Protocol

The preparation of Ru(acac)₃ was first reported in 1914 and the method, with minor variations, remains robust.[1] Improved yields have been reported using various starting materials and bases.

Objective: To synthesize tris(acetylacetonato)ruthenium(III) from a hydrated ruthenium(III) chloride precursor.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Acetylacetone (Hacac)

-

Potassium bicarbonate (KHCO₃) or other suitable base[9]

-

Ethanol

-

Deionized water

Step-by-Step Methodology:

-

Dissolution: Dissolve RuCl₃·xH₂O in a suitable solvent mixture, such as ethanol and water.[9]

-

Ligand Addition: Add an excess of acetylacetone to the ruthenium salt solution.

-

Basification: Slowly add a base, such as potassium bicarbonate, to the reaction mixture. The base deprotonates the acetylacetone, facilitating its coordination to the Ru(III) center. The reaction is: RuCl₃·3H₂O + 3 CH₃COCH₂COCH₃ + 3 KHCO₃ → Ru(acac)₃ + 3 KCl + 3 CO₂ + 6 H₂O.

-

Reflux: Heat the mixture to reflux with constant stirring for several hours. The solution will change color, typically to a dark red or violet.[2]

-

Isolation: Cool the reaction mixture to room temperature. The product, Ru(acac)₃, is a solid that is insoluble in water.[1] Collect the dark red solid by suction filtration.

-

Purification: Wash the product with water and then a small amount of cold ethanol to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable organic solvent like dichloromethane/hexane.

-

Drying: Dry the final product under vacuum.

Structural Confirmation

The synthesized complex has an idealized D₃ symmetry. X-ray diffraction studies confirm an octahedral arrangement of six oxygen atoms from the three acac ligands around the central ruthenium atom, with an average Ru-O bond length of approximately 2.00 Å.[1][2]

Experimental Workflow for Magnetic Characterization

A multi-technique approach is essential for a thorough understanding of the magnetic properties of Ru(acac)₃.

Caption: Workflow for the magnetic characterization of Ru(acac)₃.

Magnetic Susceptibility Measurement

This bulk measurement determines the overall magnetic response of the material.

Objective: To experimentally determine the molar magnetic susceptibility (χ_M) and effective magnetic moment (μ_eff) of Ru(acac)₃.

Instrumentation: A Vibrating Sample Magnetometer (VSM) or a Superconducting Quantum Interference Device (SQUID) magnetometer is typically used.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a pure, dry sample of Ru(acac)₃ (typically 5-20 mg) into a sample holder (e.g., a gelatin capsule or a straw).

-

Mounting: Mount the sample in the magnetometer.

-

Data Collection: Measure the magnetization (M) as a function of the applied magnetic field (H) at a constant temperature (e.g., 298 K). Also, perform measurements over a range of temperatures (e.g., 2-300 K) at a constant field.

-

Data Analysis:

-

Calculate the magnetic susceptibility (χ) = M/H.

-

Convert to molar magnetic susceptibility (χ_M) using the molar mass of Ru(acac)₃ (398.39 g/mol ).[1]

-

Correct χ_M for the diamagnetic contributions from the atoms of the complex using Pascal's constants.

-

Calculate the effective magnetic moment using the equation: μ_eff = 2.828√(χ_M·T) , where T is the absolute temperature.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a highly sensitive technique that directly probes the environment of the unpaired electron.[10]

Objective: To determine the g-tensor of Ru(acac)₃, which provides detailed information about the electronic structure and symmetry of the metal center.

Instrumentation: An X-band EPR spectrometer equipped with a cryostat for low-temperature measurements.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a sample of Ru(acac)₃ as a dilute powder or as a frozen solution in a suitable solvent (e.g., toluene or CH₂Cl₂). Dilution is crucial to prevent spin-spin broadening.

-

Measurement: Place the sample tube into the EPR cavity. Cool the sample to a low temperature (e.g., 77 K or 4 K) to ensure observation of the signal.

-

Spectrum Acquisition: Record the first-derivative absorption spectrum by sweeping the magnetic field while irradiating the sample with a constant microwave frequency.

-

Data Analysis: The resulting spectrum for a powder or frozen solution is typically anisotropic. The g-values (gx, gy, gz) are determined from the positions of the spectral features (peaks and troughs).[11]

Data Interpretation and Summary

The combination of magnetic susceptibility and EPR data provides a comprehensive picture of the magnetic properties of Ru(acac)₃.

| Parameter | Symbol | Typical Experimental Value | Significance |

| Molar Magnetic Susceptibility | χ_M | 3.032 × 10⁻⁶ cm³/mol | Quantifies the bulk magnetic response of the compound.[1][2] |

| Effective Magnetic Moment | μ_eff | ~1.66 μB | Indicates one unpaired electron with significant spin-orbit coupling.[1][2] |

| Spin-Only Magnetic Moment | μ_s.o. | 1.73 μB | Theoretical value for one unpaired electron without orbital contribution. |

| EPR g-values | g_x, g_y, g_z | Anisotropic (e.g., g₁≈2.8, g₂≈2.2, g₃≈1.5) | Reveals the low symmetry of the electronic environment and the splitting of the ground state.[11] |

The observed anisotropy in the EPR g-tensor confirms that the electronic environment of the Ru(III) ion deviates from perfect octahedral symmetry. This is consistent with the D₃ point group of the molecule and the influence of the Jahn-Teller effect in d⁵ low-spin systems.[8] Advanced studies using polarized neutron diffraction have further revealed that the spin density is not entirely localized on the ruthenium atom but is partially delocalized onto the acetylacetonate ligands, indicating a degree of covalency in the Ru-O bonds.[12]

Relevance in Scientific Applications

Understanding the magnetic properties of Ru(acac)₃ is not merely an academic exercise; it has direct practical implications.

-

Quality Control: Magnetic susceptibility provides a quick and reliable method to confirm the oxidation state and purity of synthesized Ru(acac)₃.

-

Mechanistic Studies: As a paramagnetic d⁵ complex, Ru(acac)₃ and its derivatives can be studied by EPR spectroscopy, allowing researchers to monitor changes in the metal's coordination environment and oxidation state during catalytic cycles or other chemical reactions.[10][13]

-

Precursor for Advanced Materials: Ru(acac)₃ is a key starting material for synthesizing catalysts for enantioselective hydrogenation and other ruthenium-containing materials. A firm grasp of its electronic structure is vital for the rational design of these next-generation compounds.

References

- 1. Ruthenium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. alchetron.com [alchetron.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effect of spin-orbit coupling on reduction potentials of octahedral ruthenium(II/III) and osmium(II/III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. CN107382688B - Method for efficiently synthesizing ruthenium tris (acetylacetonate) and application thereof - Google Patents [patents.google.com]

- 10. EPR as a probe of the intracellular speciation of ruthenium(III) anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure, covalence and spin polarisation in tris(acetylacetonato)ruthenium(III) studied by X-ray and polarised neutron diffraction [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electrochemical Properties of Tris(acetylacetonato)ruthenium(III)

Introduction: The Electrochemical Versatility of a Classic Coordination Complex

Tris(acetylacetonato)ruthenium(III), denoted as Ru(acac)₃, is a coordination complex that has garnered significant attention in various fields of chemistry, from catalysis to materials science.[1][2] Its well-defined structure, featuring a central ruthenium atom octahedrally coordinated to three acetylacetonate ligands, provides a stable yet electronically versatile framework. This guide offers a comprehensive exploration of the electrochemical properties of Ru(acac)₃, providing researchers, scientists, and drug development professionals with a detailed understanding of its redox behavior and the practical methodologies for its characterization. The electrochemical reactivity of Ru(acac)₃ is central to its utility, serving as a precursor for a variety of organometallic complexes and as a model system for studying electron transfer processes.[3]

Core Electrochemical Behavior: A Tale of Two Redox Couples

The electrochemical signature of Ru(acac)₃ is characterized by two primary, well-defined, one-electron transfer processes corresponding to the Ru(III)/Ru(II) reduction and the Ru(III)/Ru(IV) oxidation. These redox events are readily accessible through techniques like cyclic voltammetry, revealing the electronic flexibility of the ruthenium center.

In a solution of dimethylformamide, Ru(acac)₃ undergoes oxidation at approximately +0.593 V and reduction at -1.223 V, both measured against the ferrocene/ferrocenium couple.[4] The precise potentials can, however, vary depending on the solvent, supporting electrolyte, and the reference electrode used. For instance, in dichloromethane with 0.1 M [n-Bu₄N]PF₆ as the supporting electrolyte, the formal potentials are also well-defined.[3] The reduction of Ru(acac)₃ is a Nernstian one-electron process, particularly in stable, basic melts.[5]

The general redox processes can be represented as:

-

Reduction: Ru(III)(acac)₃ + e⁻ ⇌ [Ru(II)(acac)₃]⁻

-

Oxidation: Ru(III)(acac)₃ ⇌ [Ru(IV)(acac)₃]⁺ + e⁻

The stability of the resulting Ru(II) and Ru(IV) species can be influenced by the surrounding medium. For example, the reduced [Ru(acac)₃]⁻ complex can react with components of certain ionic liquids.[5]

Quantitative Electrochemical Data

The following table summarizes the key electrochemical parameters for Tris(acetylacetonato)ruthenium(III) as reported in the literature. It is crucial to note the experimental conditions as they significantly influence the measured potentials.

| Redox Couple | E°' (V vs. Fc/Fc⁺) | Solvent | Supporting Electrolyte | Reference |

| Ru(III)/Ru(II) | -1.223 | Dimethylformamide | Not Specified | [4] |

| Ru(III)/Ru(IV) | +0.593 | Dimethylformamide | Not Specified | [4] |

| Ru(III)/Ru(IV) | +0.23 | Dichloromethane | ⁿBu₄N(ClO₄) | [6] |

| Ru(III)/Ru(II) | -1.39 | Dichloromethane | ⁿBu₄N(ClO₄) | [6] |

Note: E°' represents the formal reduction potential. The ferrocene/ferrocenium (Fc/Fc⁺) couple is a commonly used internal standard in non-aqueous electrochemistry.

Electron Transfer Kinetics

The electron transfer kinetics of Ru(acac)₃ are generally facile, indicating a rapid exchange of electrons with the electrode surface. This is often characterized by a small peak-to-peak separation (ΔEp) in cyclic voltammograms, approaching the theoretical value of 59/n mV (where n is the number of electrons transferred) for a reversible system at room temperature. The diffusion coefficient of Ru(acac)₃ in acetonitrile containing 0.1 mol dm⁻³ (C₂H₅)₄NBF₄ has been determined to be approximately 2×10⁻¹⁰ m² s⁻¹.[7]

Experimental Protocol: Probing the Redox Landscape via Cyclic Voltammetry

Cyclic voltammetry (CV) is the cornerstone technique for investigating the electrochemical properties of Ru(acac)₃.[8] The following protocol provides a detailed, step-by-step methodology for obtaining a high-quality cyclic voltammogram.

Materials and Reagents

-

Tris(acetylacetonato)ruthenium(III) (Ru(acac)₃)

-

Anhydrous, high-purity solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP)) at a concentration of 0.1 M

-

Ferrocene (for use as an internal standard)

-

High-purity nitrogen or argon gas for deoxygenation

-

Polishing materials for the working electrode (e.g., alumina or diamond paste)

Instrumentation

-

A three-electrode potentiostat

-

A glassy carbon or platinum working electrode

-

A platinum wire or graphite rod counter (auxiliary) electrode

-

A silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode

Step-by-Step Procedure

-

Electrode Preparation:

-

Polish the working electrode surface to a mirror finish using alumina or diamond paste on a polishing pad.

-

Rinse the electrode thoroughly with the chosen solvent to remove any polishing residue.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

-

Prepare a stock solution of Ru(acac)₃ (typically 1-5 mM) in the electrolyte solution.

-

If using an internal standard, add a small amount of ferrocene to the solution.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the polished working electrode, the counter electrode, and the reference electrode.

-

Add the Ru(acac)₃ solution to the cell.

-

-

Deoxygenation:

-

Purge the solution with high-purity nitrogen or argon gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat. A typical starting point for the scan rate is 100 mV/s.

-

Define the potential window to encompass the expected redox events of Ru(acac)₃. A wide initial scan (e.g., from -2.0 V to +1.5 V) can be used to identify the redox couples.[3]

-

Initiate the scan and record the cyclic voltammogram.

-

-

Data Analysis:

-

Determine the formal potential (E°') for each redox couple by taking the midpoint of the anodic and cathodic peak potentials (Epa and Epc).

-

Measure the peak-to-peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer process.

-

Measure the peak currents (ipa and ipc) and analyze their ratio. For a reversible process, the ratio should be close to unity.

-

Visualizing the Electron Transfer Pathway

The following diagram illustrates the fundamental redox processes of Tris(acetylacetonato)ruthenium(III).

Caption: Redox couples of Tris(acetylacetonato)ruthenium(III).

Workflow for Electrochemical Characterization

The systematic investigation of the electrochemical properties of Ru(acac)₃ follows a logical workflow, from preparation to detailed analysis.

Caption: Experimental workflow for cyclic voltammetry of Ru(acac)₃.

Conclusion: A Foundational Complex for Electrochemical Innovation

The electrochemical properties of Tris(acetylacetonato)ruthenium(III) are well-established, showcasing reversible one-electron redox processes that are readily studied by cyclic voltammetry. Its predictable behavior and stable nature make it an excellent model system for understanding fundamental electron transfer principles. For researchers in catalysis, materials science, and drug development, a thorough grasp of Ru(acac)₃'s electrochemistry is invaluable. It not only provides a baseline for comparing more complex ruthenium-based systems but also serves as a versatile starting material for the synthesis of novel compounds with tailored redox properties. The methodologies and data presented in this guide offer a solid foundation for further exploration and innovation in the rich field of ruthenium chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Improved synthesis and reactivity of tris (acetylacetonato) ruthenium (III) (Journal Article) | ETDEWEB [osti.gov]

- 3. znaturforsch.com [znaturforsch.com]

- 4. Ruthenium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]

Navigating the Nuances of Ruthenium (III) Acetylacetonate: A Comprehensive Safety and Handling Guide for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals

Ruthenium (III) acetylacetonate, a coordination complex with the formula Ru(C₅H₇O₂)₃, is a versatile and widely utilized compound in modern chemical research. Its applications span from being a precursor in the synthesis of other ruthenium compounds to acting as a catalyst in various organic transformations, including those relevant to drug development.[1] As with any potent chemical reagent, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, tailored for the specific needs of researchers and scientists in the field.

Unveiling the Physicochemical Landscape

A foundational aspect of safe chemical handling is a clear understanding of the substance's physical and chemical properties. This compound is a dark red to brown crystalline solid.[2] It is generally stable under recommended storage conditions. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₂₁O₆Ru | [1] |

| Molecular Weight | 398.39 g/mol | [1] |

| Appearance | Dark red to brown crystalline solid | [2] |

| Melting Point | 260 °C (decomposes) | [1] |

| Solubility | Soluble in most organic solvents (e.g., acetone, chlorinated hydrocarbons, alcohols, cyclohexane, benzene). Insoluble in water. | [1] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [2] |

Decoding the Hazard Profile: A Tale of Conflicting Classifications

The hazard classification of this compound presents a complex picture, with different suppliers providing varying information. This underscores the importance of a conservative approach to safety.

One Safety Data Sheet (SDS) from a major supplier classifies the compound as "not a hazardous substance or mixture" according to GHS standards. However, other sources provide specific GHS hazard statements, including:

-

H315: Causes skin irritation. [3]

-

H319: Causes serious eye irritation. [3]

-

H335: May cause respiratory irritation. [3]

Furthermore, aggregated data from multiple notifications to the ECHA C&L Inventory on PubChem indicates a range of hazard classifications, with some notifications identifying it as "Toxic if swallowed" (H301) or "Harmful if swallowed" (H302).[4]

This discrepancy highlights a critical principle of chemical safety: always err on the side of caution. Given the potential for irritation to the skin, eyes, and respiratory tract, it is prudent to handle this compound as a hazardous substance, implementing appropriate protective measures regardless of the classification on a specific supplier's SDS.

Toxicological Insights: Beyond Acute Effects

Occupational Exposure Limits: A Notable Absence

A critical point for researchers to understand is the lack of established occupational exposure limits (OELs) for this compound from major regulatory bodies such as OSHA and ACGIH.[2] This absence of a defined limit does not imply safety; rather, it underscores the need for robust engineering controls and personal protective equipment to minimize exposure to the lowest reasonably achievable level.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective management of chemical hazards relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

References

Foreword: Unveiling the Molecular Signature of a Paramagnetic Catalyst

An In-depth Technical Guide to the Spectral Analysis of Tris(acetylacetonato)ruthenium(III)

Tris(acetylacetonato)ruthenium(III), or Ru(acac)₃, is a coordination complex of significant interest, serving as a crucial precursor and catalyst in various organic transformations.[1] Its utility is intrinsically linked to its structure: a central Ruthenium(III) ion in a low-spin d⁵ electronic state, octahedrally coordinated by three bidentate acetylacetonate ligands.[1] This configuration renders the complex paramagnetic, a property that presents both unique challenges and profound opportunities for its characterization.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—used to elucidate and confirm the structure and electronic properties of Ru(acac)₃. We move beyond mere data presentation to explain the causality behind the spectral features, offering field-proven insights into the acquisition and interpretation of this pivotal complex's spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Paramagnetic Core

Characterizing a paramagnetic species like Ru(acac)₃ by NMR spectroscopy is a non-trivial pursuit.[2][3] Unlike their diamagnetic counterparts, these molecules possess an unpaired electron, which dramatically influences the nuclear spins of the surrounding atoms.[4][5] This interaction, known as the hyperfine interaction, is the primary reason for the two most prominent features of a paramagnetic NMR spectrum: significant broadening of resonance signals and exceptionally large chemical shift ranges.[4][6] However, these seemingly "unfavorable" properties are, in fact, rich sources of structural information, providing a direct window into the electronic environment of the metal center.[6]

The Causality of Paramagnetic Shifts

The observed chemical shift (δobs) in a paramagnetic complex is a sum of the diamagnetic shift (δdia, what would be observed in a similar but diamagnetic molecule) and the paramagnetic shift (δpara), also known as the hyperfine shift. This hyperfine shift arises from the interaction between the unpaired electron spin and the nuclear spin and can be dissected into two components:

-

Contact Shift (Fermi Contact): A "through-bond" effect resulting from the delocalization of the unpaired electron's spin density onto the ligand atoms.[2][3] This requires a finite probability of the unpaired electron being at the nucleus .

-

Pseudocontact Shift (Dipolar): A "through-space" dipolar interaction between the electron and nuclear magnetic moments.[2][3] Its magnitude depends on the geometric position of the nucleus relative to the metal center and the magnetic anisotropy of the complex.

For Ru(acac)₃, the large shifts observed for the ligand protons are a direct consequence of this hyperfine interaction, confirming the presence and influence of the paramagnetic Ru(III) center.

Experimental Protocol: Acquiring a Paramagnetic ¹H NMR Spectrum

The rapid nuclear spin relaxation induced by the unpaired electron necessitates significant adjustments to standard NMR acquisition parameters.[4][7] The protocol below is a self-validating system designed to overcome these challenges.

Methodology:

-

Sample Preparation: Dissolve 10-15 mg of Ru(acac)₃ in 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4] The solubility in common organic solvents facilitates this process.[1]

-

Instrument Setup:

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve the best possible homogeneity.

-

-

Parameter Optimization (The Key to Success):

-

Spectral Width (SW): Due to large paramagnetic shifts, a very wide spectral width is required. Start with a width of at least 100 ppm and expand if signals appear folded.

-

Pulse Width (p1): Use a calibrated 90° pulse. To excite a wide spectral window uniformly, this pulse needs to be very short (e.g., 1-2 microseconds) and delivered at high power.[7]

-

Acquisition Time (at): Keep the acquisition time relatively short, as the signal (Free Induction Decay, FID) decays very rapidly due to fast relaxation.

-

Recycle Delay (d1): The short T₁ relaxation times of paramagnetic compounds are an advantage, allowing for very short recycle delays (e.g., 50-100 ms).[6] This enables rapid signal averaging.

-

-

Data Acquisition: Acquire a sufficient number of scans (e.g., 128 or more) to achieve an adequate signal-to-noise ratio.

-

Processing: Apply a line-broadening factor (e.g., 10-20 Hz) during Fourier transformation to improve the signal-to-noise ratio of the broad peaks. Phase and baseline correct the spectrum as usual. Reference the spectrum to the residual solvent signal.

Workflow for Paramagnetic NMR Acquisition

Caption: Workflow for acquiring a ¹H NMR spectrum of paramagnetic Ru(acac)₃.

Data Interpretation: The ¹H NMR Spectrum of Ru(acac)₃

The high symmetry (idealized D₃) of the Ru(acac)₃ molecule means that all three acetylacetonate ligands are chemically equivalent.[1] Consequently, only two signals are expected in the ¹H NMR spectrum: one for the methyl (CH₃) protons and one for the methine (CH) proton. Due to the paramagnetic nature of the Ru(III) center, these signals are significantly broadened and shifted into regions far outside the typical 0-10 ppm range for diamagnetic organic molecules. While specific shifts can vary with solvent and temperature, data from closely related mononuclear paramagnetic Ru(III) bis(acetylacetonate) complexes show profoundly shifted signals, such as methyl protons appearing around -17 ppm and the methine proton near -57 ppm.[8] This dramatic upfield shift is a hallmark of the paramagnetic influence and serves as a powerful diagnostic tool.

| Proton Type | Typical Chemical Shift (δ) in Diamagnetic Analogs | Expected Chemical Shift (δ) Region for Ru(acac)₃ | Key Insight |

| Methyl (CH₃) | ~2.0 ppm | Broad, significantly shifted (e.g., < 0 ppm) | Confirms spin delocalization onto the ligand framework. |

| Methine (CH) | ~5.5 ppm | Broad, very significantly shifted (e.g., < -50 ppm) | The larger shift indicates greater spin density at this position. |

Infrared (IR) Spectroscopy: A Probe of Molecular Vibrations and Bonding

Infrared (IR) spectroscopy is an indispensable tool for confirming the coordination of the acetylacetonate ligand to the ruthenium center. The technique measures the vibrational frequencies of bonds within the molecule. Chelation of the acac anion to a metal ion results in a delocalized π-electron system across the O-C-C-C-O framework, leading to a distinct vibrational signature compared to the free ligand.